molecular formula C17H24N2O B3855276 1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole

1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole

Cat. No.: B3855276
M. Wt: 272.4 g/mol
InChI Key: OYAIOEGGXVRZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The compound this compound is characterized by the presence of a phenoxy group substituted with two isopropyl groups at the 2 and 6 positions, linked to an imidazole ring via an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,6-di(propan-2-yl)phenol, undergoes a reaction with an appropriate alkylating agent to form 2,6-di(propan-2-yl)phenoxyethyl bromide.

    Nucleophilic Substitution: The phenoxyethyl bromide is then reacted with imidazole in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]guanidine
  • 2,6-Diisopropylaniline

Uniqueness

1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole is unique due to the presence of both the imidazole ring and the phenoxy group with isopropyl substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13(2)15-6-5-7-16(14(3)4)17(15)20-11-10-19-9-8-18-12-19/h5-9,12-14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAIOEGGXVRZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole
Reactant of Route 2
Reactant of Route 2
1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole
Reactant of Route 3
Reactant of Route 3
1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole
Reactant of Route 4
Reactant of Route 4
1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole
Reactant of Route 5
Reactant of Route 5
1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole
Reactant of Route 6
Reactant of Route 6
1-[2-[2,6-Di(propan-2-yl)phenoxy]ethyl]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.